molecular formula C17H22ClN5O2 B12275843 5-[3-(dimethylamino)propylamino]-3-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;hydrochloride

5-[3-(dimethylamino)propylamino]-3-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;hydrochloride

Cat. No.: B12275843
M. Wt: 363.8 g/mol
InChI Key: CLVSUKBVKIHIOA-UHFFFAOYSA-N
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Description

5-[3-(dimethylamino)propylamino]-3-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;hydrochloride is a complex organic compound belonging to the class of aminoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(dimethylamino)propylamino]-3-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline, aromatic aldehyde, and barbituric acid using low transition temperature mixtures as solvents . This process is efficient and environmentally friendly, yielding high-purity products.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as recyclable solvents and catalysts, is becoming increasingly common in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-[3-(dimethylamino)propylamino]-3-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated solvents and strong nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

5-[3-(dimethylamino)propylamino]-3-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[3-(dimethylamino)propylamino]-3-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;hydrochloride involves its interaction with specific molecular targets. It can bind to DNA or proteins, disrupting their normal function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-[3-(dimethylamino)propylamino]-3,10-dimethylpyrimido[4,5-b]quinoline-2,4-dione
  • 5-aryl-pyrimido[4,5-b]quinoline-dione derivatives

Uniqueness

Compared to similar compounds, 5-[3-(dimethylamino)propylamino]-3-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;hydrochloride stands out due to its specific substitution pattern and the presence of the dimethylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H22ClN5O2

Molecular Weight

363.8 g/mol

IUPAC Name

5-[3-(dimethylamino)propylamino]-3-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;hydrochloride

InChI

InChI=1S/C17H21N5O2.ClH/c1-21(2)10-6-9-18-14-11-7-4-5-8-12(11)19-15-13(14)16(23)22(3)17(24)20-15;/h4-5,7-8H,6,9-10H2,1-3H3,(H2,18,19,20,24);1H

InChI Key

CLVSUKBVKIHIOA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C3=CC=CC=C3N=C2NC1=O)NCCCN(C)C.Cl

Origin of Product

United States

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